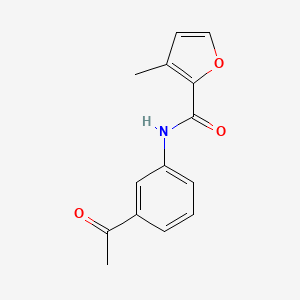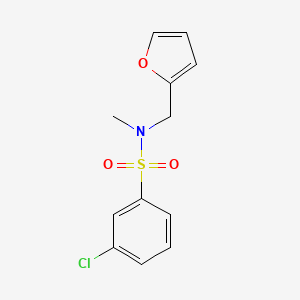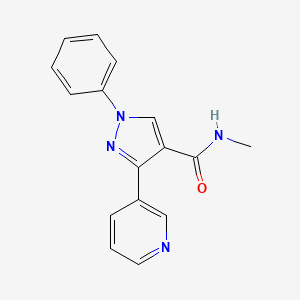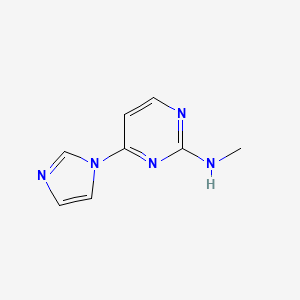
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, also known as EPM or Eperezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first synthesized in the 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.
Mecanismo De Acción
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This inhibition prevents the formation of the initiation complex, which is necessary for protein synthesis to occur. This compound has a unique mechanism of action, as it binds to a different site on the ribosome than other antibiotics such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In addition, this compound has been shown to have good penetration into tissues and is effective in treating infections in a variety of organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide in lab experiments is its broad spectrum of activity against Gram-positive bacteria. This allows for the testing of this compound against a wide range of bacterial strains. However, one limitation of using this compound is its cost, as it is a synthetic compound that can be expensive to produce.
Direcciones Futuras
There are several future directions for research on N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide. One area of interest is the development of combination therapies that include this compound, as this could enhance its effectiveness and reduce the potential for resistance development. Another area of interest is the exploration of this compound's potential use in the treatment of biofilm-associated infections, as biofilms are a major cause of chronic infections and are often resistant to antibiotics. Finally, there is interest in developing new derivatives of this compound that could have improved activity against specific bacterial strains or lower toxicity.
Métodos De Síntesis
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce this compound on a large scale for research purposes.
Aplicaciones Científicas De Investigación
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been shown to have a low potential for resistance development, making it an attractive candidate for use in the treatment of multidrug-resistant bacterial infections.
Propiedades
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-5-7(10(2)8-6)9-13(3,11)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVLTVTLRXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)


![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)



![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)
